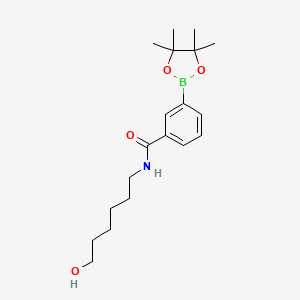
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester (HAPB-Pinacol) is an important organic compound that has a variety of uses in scientific research and laboratory experiments. HAPB-Pinacol is a boronic acid derivative that is a colorless solid at room temperature, with a molecular formula of C13H24BNO4. It is a non-toxic, non-volatile, and non-flammable compound that has been used in a variety of applications, including those related to organic synthesis, biochemistry, and chemical engineering.
Applications De Recherche Scientifique
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester has a variety of applications in scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a ligand in chemical engineering. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. In addition, N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester has been used in the synthesis of a variety of other boronic acid derivatives, including those used in the synthesis of polymers and in the preparation of catalysts for the production of polymers.
Mécanisme D'action
The mechanism of action of N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester is based on the formation of a boron-nitrogen bond. This bond is formed when the boronic acid reacts with the amine, forming a boron-nitrogen complex. This complex is then reacted with the alcohol, forming a boron-nitrogen-alcohol complex. This complex is then further reacted with the base, forming a boron-nitrogen-alcohol-base complex. This complex is then reacted with the amine, forming a boron-nitrogen-alcohol-base-amine complex. This complex is then further reacted with the alcohol, forming a boron-nitrogen-alcohol-base-amine-alcohol complex, which is the final product.
Biochemical and Physiological Effects
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and lipoproteins. In addition, N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, and to inhibit the activity of enzymes involved in the metabolism of nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester has a number of advantages and limitations when used in laboratory experiments. The major advantage of N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester is its low toxicity and non-volatility, which make it a safe and easy-to-use reagent. In addition, N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester is a non-flammable compound, which makes it suitable for use in laboratory experiments. However, N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester is not as effective as other boronic acid derivatives, such as pinacol esters, in the synthesis of polymers.
Orientations Futures
For the use of N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester include its use in the synthesis of polymers and in the preparation of catalysts for the production of polymers. In addition, N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester could be used in the synthesis of pharmaceuticals and other bioactive compounds. Furthermore, N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester could be used in the synthesis of dyes, fragrances, and other organic compounds. Finally, N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester could be used in the synthesis of materials for use in biomedical applications, such as drug delivery systems and tissue engineering.
Méthodes De Synthèse
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester is synthesized by a process known as the Mitsunobu reaction, which involves the reaction of an amine and a boronic acid in the presence of a base and an alcohol. This reaction can be performed in a variety of solvents, including water, methanol, and ethanol. In the case of N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester, the reaction involves the reaction of 3-aminocarbonylphenylboronic acid and 6-hydroxyhexanol in the presence of a base such as pyridine and an alcohol such as methanol. The reaction is generally carried out at room temperature, and the product is isolated by filtration.
Propriétés
IUPAC Name |
N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-11-9-10-15(14-16)17(23)21-12-7-5-6-8-13-22/h9-11,14,22H,5-8,12-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNIGBKVPDOKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

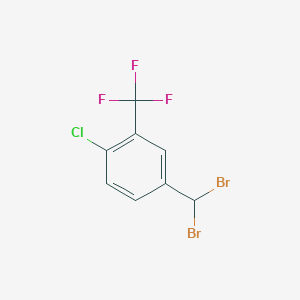
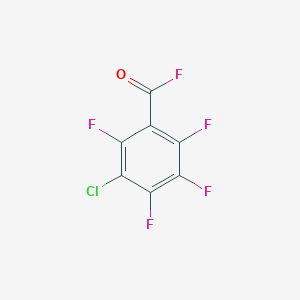
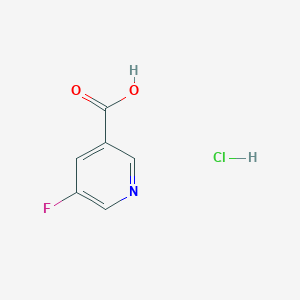
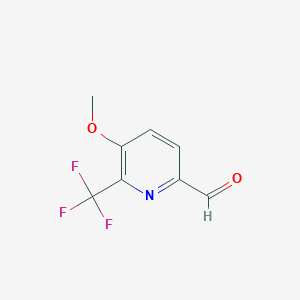
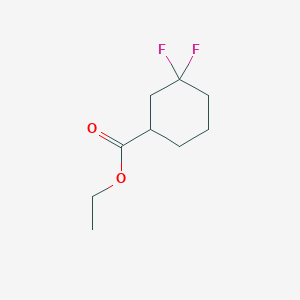

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
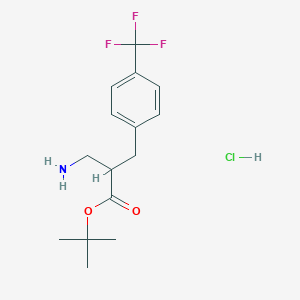
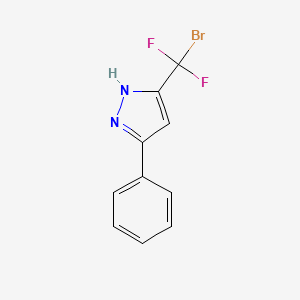


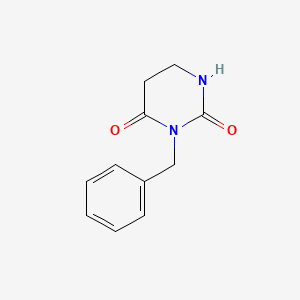
![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)